molecular formula C9H9NO5 B13978328 2-hydroxy-2-(4-nitrophenyl)propanoic Acid

2-hydroxy-2-(4-nitrophenyl)propanoic Acid

Cat. No.: B13978328
M. Wt: 211.17 g/mol
InChI Key: BUYKQTWMLZLHDF-UHFFFAOYSA-N
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Description

2-hydroxy-2-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a hydroxyl group and a nitrophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(4-nitrophenyl)propanoic acid typically involves the reaction of 4-nitrobenzaldehyde with a suitable reagent to introduce the hydroxyl and carboxyl groups. One common method involves the use of L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, followed by further chemical reactions to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(4-nitrophenyl)propanoic acid.

    Reduction: Formation of 2-hydroxy-2-(4-aminophenyl)propanoic acid.

    Substitution: Formation of esters or ethers depending on the reagents used.

Scientific Research Applications

2-hydroxy-2-(4-nitrophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-2-(4-nitrophenyl)propanoic acid is unique due to the presence of both a hydroxyl group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-hydroxy-2-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9NO5/c1-9(13,8(11)12)6-2-4-7(5-3-6)10(14)15/h2-5,13H,1H3,(H,11,12)

InChI Key

BUYKQTWMLZLHDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)O

Origin of Product

United States

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